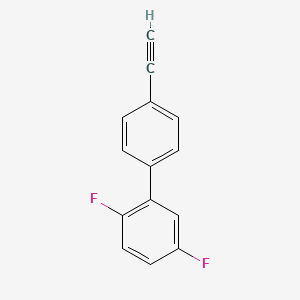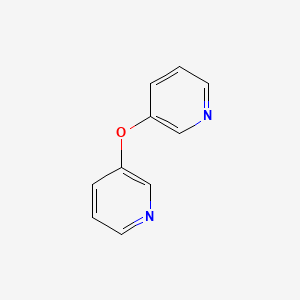
3-Pyridyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridyl ether is an organic compound characterized by the presence of a pyridine ring attached to an ether group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridyl ether typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the ether functionality. One common method is the nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide to form the ether linkage. For example, the reaction of 3-hydroxypyridine with an alkyl halide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridyl ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
3-Pyridyl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Pyridyl ether involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal centers in catalytic processes. In biological systems, it may interact with receptors or enzymes, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound of 3-Pyridyl ether, known for its basicity and aromaticity.
Piperidine: A reduced form of pyridine, commonly used in pharmaceuticals.
Bipyridine: A compound with two pyridine rings, often used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the ether linkage, which imparts distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other pyridine derivatives .
Propiedades
Número CAS |
53258-95-0 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
Clave InChI |
VZUJTDYSGISPLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




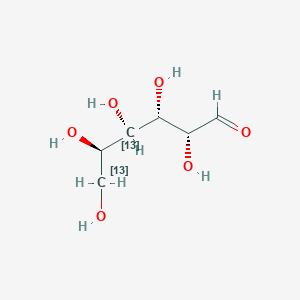
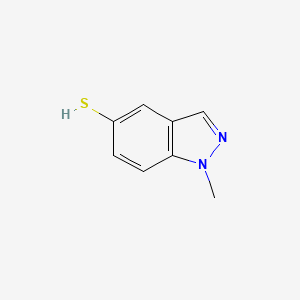



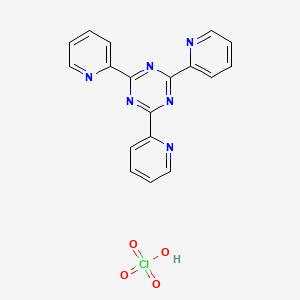
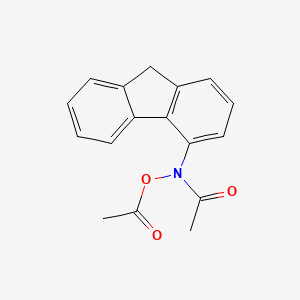
![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
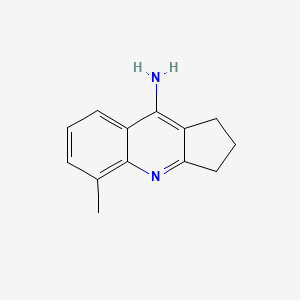
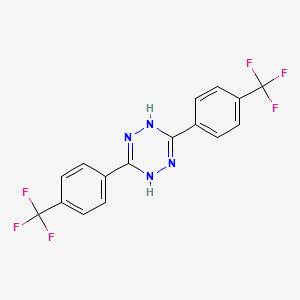
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
